molecular formula C9H7F2N3 B2570582 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole CAS No. 1597383-74-8

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole

Cat. No.: B2570582
CAS No.: 1597383-74-8
M. Wt: 195.173
InChI Key: DAGMFCCJLOLHIM-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-1H-1,2,4-triazole is an organic compound that features a triazole ring substituted with a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-difluorobenzyl bromide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the difluorobenzyl group contribute to its binding affinity and specificity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorobenzyl)piperazine
  • 3,5-Difluorobenzyl alcohol
  • 3,5-Difluorobenzyl bromide

Uniqueness

1-(3,5-Difluorobenzyl)-1H-1,2,4-triazole is unique due to the presence of both the triazole ring and the difluorobenzyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better binding affinity to certain targets, and distinct reactivity patterns .

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-8-1-7(2-9(11)3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGMFCCJLOLHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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